molecular formula C25H20N2O3S2 B11413667 TSHR antagonist S37

TSHR antagonist S37

Cat. No.: B11413667
M. Wt: 460.6 g/mol
InChI Key: YGFJFPYQZCZNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TSHR antagonist S37 is a small-molecule, allosteric antagonist targeting the thyroid-stimulating hormone receptor (TSHR), a G protein-coupled receptor (GPCR) critical in thyroid hormone regulation. Developed through stereoselective synthesis, S37 contains seven chiral centers, with its active enantiomer, S37a, demonstrating high selectivity for TSHR over homologous receptors like luteinizing hormone receptor (LHR) and follicle-stimulating hormone receptor (FSHR) .

Preparation Methods

The synthesis of TSHR antagonist S37 involves multiple steps, starting with the preparation of the core scaffold. The synthetic route typically includes the formation of the thiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole structure through a series of cyclization and condensation reactions. The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

For industrial production, the compound is synthesized in larger quantities using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product specifications .

Chemical Reactions Analysis

Key Characteristics:

PropertyValueSource Citation
Molecular FormulaC₂₅H₂₀N₂O₃S₂
Molecular Weight460.57 g/mol
CAS Number1217616-61-9
Purity>98% (HPLC confirmed)
Storage Conditions-20°C (stable for 3 years)

Stereochemical Considerations:

  • S37 exists as a racemic mixture containing seven chiral centers. Its active enantiomer, S37a, exhibits superior TSHR selectivity and antagonistic activity .

  • Enantiomeric separation via chiral chromatography was critical to isolating S37a, which demonstrates nanomolar-range antagonism against TSHR .

Mechanism of Action:

  • Competitive Antagonism : S37 binds the TSHR ligand-binding domain (LBD) at the extracellular domain/transmembrane domain (ECD/TMD) interface, competing with thyrotropin (TSH) and thyroid-stimulating antibodies (TSAbs) .

  • Key Residue Interactions :

    • E404 and H478 : Mediate binding via electrostatic and hydrophobic interactions .

    • Y279 , F405 , Y481 : Form an aromatic pocket critical for stabilizing S37a within the receptor .

Functional Assays:

Assay TypeFindingsSource Citation
cAMP Inhibition IC₅₀ = 10–100 µM in HEK293-TSHR cells
Receptor Selectivity No cross-reactivity with LH/CG or FSHR
Toxicology No toxicity observed in murine models

Developmental Context and Derivatives

  • Patent Derivatives : Structural analogs described in WO 2017/186793 and WO2021028346A1 target the TSHR LBD (residues 365–764) to enhance binding specificity .

  • In Vivo Performance : S37a shows 53% oral bioavailability in mice, supporting its potential for clinical translation .

Limitations in Available Reaction Data

  • High-Throughput Screening : Identified initial hits in CHO-TSHR cells .

  • Stereo-Selective Synthesis : Optimized chiral centers to improve TSHR affinity .

  • Structure-Activity Relationship (SAR) : Rigid bent conformation of S37a was critical for TSHR selectivity .

Scientific Research Applications

Treatment of Thyroid Eye Disease

Thyroid eye disease (TED) is characterized by inflammation and swelling of the eyes due to autoimmune mechanisms involving TSHR. Research indicates that TSHR antagonist S37 can effectively reduce the activation of TSHR by TSAb, potentially alleviating symptoms associated with TED. In vitro studies using HEK293 cells expressing TSHR have shown that S37a inhibits cAMP formation induced by oligoclonal TSAb found in patients with TED .

Pharmacokinetic Studies

Initial pharmacokinetic evaluations demonstrated that S37a has good bioavailability and tolerance in animal models. These studies are essential for establishing dosing regimens for future clinical applications .

Potential in Treating Graves' Disease

Graves' disease is an autoimmune disorder leading to overproduction of thyroid hormones. This compound offers a novel approach by directly targeting the receptor responsible for this overactivity, unlike traditional antithyroid medications that inhibit hormone synthesis without addressing receptor activation .

Case Studies and Clinical Insights

Case Study 1: In Vitro Efficacy in HEK293 Cells

  • Objective : To evaluate the inhibitory effects of this compound on cAMP production.
  • Findings : Significant reduction in cAMP levels was observed when cells were treated with S37a in the presence of TSAb, indicating its potential utility in managing hyperthyroid conditions linked to Graves' disease .

Case Study 2: Pharmacokinetic Analysis in Mice

  • Objective : To assess the bioavailability and safety profile of S37a.
  • Results : The compound exhibited a remarkable oral bioavailability of 53% with no observed toxicity, supporting its advancement towards clinical trials for thyroid-related disorders .

Mechanism of Action

TSHR antagonist S37 exerts its effects by selectively binding to the thyrotropin receptor, thereby inhibiting its activation by thyrotropin or autoantibodies. This inhibition prevents the downstream signaling pathways mediated by G proteins and β-arrestins, which are involved in the regulation of thyroid hormone synthesis and secretion. By blocking TSHR activation, the compound can modulate thyroid function and mitigate the effects of hyperthyroidism and other thyroid-related disorders .

Comparison with Similar Compounds

Key Characteristics of S37/S37a:

  • Mechanism of Action : S37a binds to the transmembrane domain (TMD) of TSHR, preventing conformational changes required for receptor activation by TSH or thyroid-stimulating antibodies (TSAbs). This inhibits downstream cAMP production, a hallmark of Graves' disease (GD) and thyroid eye disease (TED) .
  • In Vitro Efficacy: Reduces cAMP accumulation by 50–100% in HEK-293 cells expressing TSHR when stimulated by TSH, monoclonal TSAb M22, or polyclonal TSAbs from TED patient sera . Comparable efficacy to ANTAG3 (a reference antagonist) at 100 µM concentration in suppressing cAMP production .
  • Selectivity : Unlike earlier antagonists (e.g., VA-K-14), S37a shows minimal cross-reactivity with LHR or FSHR, attributed to its unique rigid bent molecular structure .
  • Pharmacokinetics : Exhibits good oral bioavailability and tolerance in murine models, though in vivo efficacy in GD/TED models remains unconfirmed .

Comparison with Similar TSHR Antagonists

Selectivity and Receptor Cross-Reactivity

Compound Selectivity for TSHR Cross-Reactivity (LHR/FSHR) Key Structural Feature Reference
S37a High None Rigid bent shape with 7 chiral centers
VA-K-14 Moderate Significant Indole-thiazole derivative
ANTAG3 Moderate Minor at high concentrations Not reported
NCGC00161856 High None Inverse agonist; TMD-binding
NIDDK-CEB-52 High None Neutral antagonist

Key Findings :

  • S37a and NCGC00161856 (an inverse agonist) exhibit superior selectivity due to their unique binding modes in the TSHR TMD .
  • VA-K-14 and ANTAG3 show reduced selectivity, likely due to structural similarities between TSHR, LHR, and FSHR in their transmembrane pockets .

In Vitro Potency and Mechanism

Compound IC₅₀ (cAMP Inhibition) Inhibition of Basal Signaling Agonist-Independent Effects Reference
S37a ~10 µM No (neutral antagonist) None
NCGC00161856 Sub-µM Yes (inverse agonist) Suppresses TSHR, thyroglobulin mRNA
NIDDK-CEB-52 ~5 µM No (neutral antagonist) Inhibits thyroperoxidase
ANTAG3 ~10 µM No Not reported

Key Findings :

  • NCGC00161856 demonstrates inverse agonism, suppressing both agonist-induced and basal TSHR activity, making it suitable for conditions with constitutive receptor activation .
  • S37a and NIDDK-CEB-52 act as neutral antagonists, selectively blocking agonist-induced signaling without affecting basal activity, ideal for GD/TED treatment .

In Vivo Performance and Clinical Potential

Compound Bioavailability In Vivo Efficacy (GD/TED Models) Clinical Stage Reference
S37a High (mice) Not yet demonstrated Preclinical
NCGC00161856 Moderate Reduces thyroid hyperplasia Preclinical
VA-K-14 Low Not reported Discontinued
ANTAG3 Moderate Partial inhibition of cAMP Preclinical

Key Findings :

  • S37a ’s high bioavailability in mice is promising, but its lack of in vivo efficacy data limits clinical translation .
  • NCGC00161856 suppresses thyroid hyperplasia in murine models but requires further toxicity studies .

Biological Activity

TSHR antagonist S37 is a selective and competitive antagonist of the thyrotropin receptor (TSHR), developed for therapeutic applications, particularly in conditions like Graves' disease and thyroid eye disease (TED). The compound has garnered attention due to its ability to inhibit TSH-induced signaling pathways, which are crucial in the pathogenesis of various thyroid-related disorders.

Molecular Characteristics:

  • Common Name: this compound
  • CAS Number: 1217616-61-9
  • Molecular Formula: C25_{25}H20_{20}N2_{2}O3_{3}S2_{2}
  • Molecular Weight: 460.57 g/mol
PropertyValue
Molecular FormulaC25_{25}H20_{20}N2_{2}O3_{3}S2_{2}
Molecular Weight460.57 g/mol
TypeSelective TSHR Antagonist

This compound, particularly its active enantiomer S37a, exhibits high selectivity for the TSHR, effectively inhibiting cAMP production induced by TSH and various stimulating antibodies. This mechanism is critical in managing hyperthyroid conditions where TSHR activity is aberrantly elevated.

Key Findings:

  • S37a selectively inhibits cAMP production without affecting luteinizing hormone receptor or follicle-stimulating hormone receptor signaling, making it a targeted therapeutic option for patients with thyroid disorders .
  • In vitro studies have demonstrated that S37 reduces cAMP activation induced by both TSH and small molecule agonists, indicating its potential utility in clinical settings .

In Vitro Studies

Research has shown that this compound effectively reduces the activation of intracellular signaling pathways associated with TSHR. Specifically, it has been noted that:

  • cAMP Production: S37 significantly inhibits cAMP production in HEK293T cells expressing TSHR when stimulated by TSH or agonists .
  • Cell Viability: Concentrations ranging from 10 µM to 100 µM do not adversely affect cell viability, suggesting a favorable safety profile for therapeutic applications .

Pharmacokinetics

Pharmacokinetic studies indicate that S37a demonstrates good bioavailability and tolerance in animal models. However, further studies are required to establish its efficacy in vivo, particularly in models of Graves' disease and TED .

Q & A

Basic Research Questions

Q. What experimental approaches validate the selectivity of TSHR antagonist S37 for TSHR over homologous receptors like LH and FSH receptors?

  • Methodological Answer: Selectivity is validated using in vitro cAMP accumulation assays in cell lines expressing TSHR, luteinizing hormone receptor (LHR), or follicle-stimulating hormone receptor (FSHR). For example, Marcinkowski et al. (2019) demonstrated that S37a (active enantiomer of S37) showed no cross-reactivity with LHR or FSHR, even at concentrations up to 10 µM, while effectively inhibiting TSHR activation by TSH and stimulating antibodies (e.g., M22) . Competitive binding assays and structural analysis (e.g., cryo-EM studies) further confirm its unique interaction with TSHR’s extracellular and transmembrane domains .

Q. How is the competitive antagonism of this compound demonstrated in vitro?

  • Methodological Answer: Competitive antagonism is assessed via dose-response curves using TSH or small-molecule agonists (e.g., C2). S37 reduces agonist-induced cAMP production in a concentration-dependent manner. For instance, S37a inhibits TSH-stimulated cAMP with an IC50 of ~1 µM in HEK-293 cells expressing TSHR. Schild analysis or reversibility experiments (e.g., washing out S37 to restore agonist activity) further confirm its competitive nature .

Q. What assays are used to evaluate the efficacy of this compound against patient-derived thyroid-stimulating antibodies (TSAbs)?

  • Methodological Answer: Patient sera containing polyclonal TSAbs (e.g., from Graves’ orbitopathy patients) are incubated with TSHR-expressing cells pre-treated with S36. cAMP levels are measured via ELISA or luminescence assays. S37a has been shown to inhibit cAMP production induced by oligoclonal TSAbs by >80% at 10 µM, demonstrating its potential to block pathogenic autoantibody signaling .

Advanced Research Questions

Q. How can structural insights into TSHR-S37 interactions guide the optimization of next-generation antagonists?

  • Methodological Answer: Cryo-EM and molecular docking studies reveal that S37a’s rigid bent structure interacts with TSHR’s extracellular leucine-rich domain (LRD) and transmembrane helices, preventing conformational changes required for receptor activation . Mutagenesis of key residues (e.g., Y466 in LRD) combined with functional assays can identify critical binding regions. Structure-activity relationship (SAR) studies on S37 analogs (e.g., S37b, the less active enantiomer) further refine pharmacophore models .

Q. What strategies address discrepancies in TSHR antagonist efficacy between in vitro and in vivo models?

  • Methodological Answer: Discrepancies may arise from differences in bioavailability, metabolism, or tissue penetration. Pharmacokinetic studies in mice show S37a has 53% oral bioavailability and no toxicity at therapeutic doses . In vivo efficacy is tested using models like TRH-induced hyperthyroidism or M22 antibody-driven thyroid stimulation, where S37a reduces serum free T4 and thyroid gene expression (e.g., thyroperoxidase) by >40% . Parallel in vitro-in vivo correlation (IVIVC) analyses adjust dosing regimens to bridge gaps.

Q. How does this compound compare to other small-molecule antagonists (e.g., ANTAG3, VA-K-14) in preclinical models?

  • Methodological Answer: Head-to-head comparisons in cell-based assays and animal models are critical. For example:

  • ANTAG3 (IC50 = 0.5 µM for TSH inhibition) shows superior in vivo efficacy in lowering serum T4 in mice but lacks S37a’s selectivity for TSHR over IGF1R .
  • VA-K-14 (IC50 = 12.3 µM) has moderate selectivity but lower potency .
  • S37a balances selectivity (no cross-reactivity with LHR/FSHR) and oral bioavailability, making it a candidate for Graves’ orbitopathy .

Q. What experimental models are suitable for evaluating this compound in thyroid cancer research?

  • Methodological Answer: Thyroid cancer cell lines (e.g., FTC-133, BCPAP) with TSHR overexpression are treated with S37 to assess proliferation (via MTT assays) and invasion (via Boyden chambers). Xenograft models measure tumor growth inhibition post-S37 administration. Complementary RNA-seq analyses identify downstream pathways (e.g., cAMP/PKA, MAPK) affected by TSHR blockade .

Q. How can researchers investigate the interplay between TSHR and IGF1R signaling in the context of S37 therapy?

  • Methodological Answer: Co-culture systems of orbital fibroblasts and thyroid cells are treated with S37 and IGF1R inhibitors (e.g., linsitinib). Phosphoproteomics or PLA (proximity ligation assays) detect receptor crosstalk. In Graves’ orbitopathy models, dual inhibition of TSHR and IGF1R may synergistically reduce HA secretion and adipogenesis, as TSHR activation partially depends on IGF1R .

Q. Data Contradiction Analysis

Q. How should conflicting data on TSHR antagonist potency across cell lines be resolved?

  • Methodological Answer: Variability may stem from differences in TSHR expression levels, G-protein coupling efficiency, or endogenous regulators (e.g., β-arrestins). Normalize TSHR density via flow cytometry or qPCR and use standardized assays (e.g., BRET for cAMP). For example, S37a’s IC50 ranges from 1–5 µM across studies due to cell-specific factors .

Q. What methods validate the specificity of TSHR antagonists in complex biological systems (e.g., patient sera)?

  • Methodological Answer: Use neutralizing antibodies or CRISPR-KO TSHR cells as controls. In Graves’ patient sera, pre-incubation with S37a blocks >70% of TSAb-induced cAMP, confirming target specificity. Off-target effects are ruled out via kinome-wide profiling or transcriptomic analysis .

Q. Tables

Table 1. Key Pharmacological Properties of this compound

PropertyValue/OutcomeReference
IC50 (cAMP inhibition)1 µM (TSH), 2 µM (M22 antibody)
SelectivityNo activity at LHR, FSHR, IGF1R
Oral Bioavailability53% (mice)
Molecular Weight460.57 g/mol

Table 2. Comparison of TSHR Antagonists in Preclinical Studies

CompoundIC50 (TSH)Selectivity (TSHR vs. LHR/FSHR)In Vivo Efficacy
S37a1 µM>100-fold44% T4 reduction
ANTAG30.5 µM~50-fold73% gene inhibition
VA-K-1412.3 µM~10-foldNot reported

Properties

Molecular Formula

C25H20N2O3S2

Molecular Weight

460.6 g/mol

IUPAC Name

9,14-diphenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

InChI

InChI=1S/C25H20N2O3S2/c28-23-18-14-11-15(19(18)24(29)27(23)13-9-5-2-6-10-13)20-17(14)16(12-7-3-1-4-8-12)21-22(31-20)26-25(30)32-21/h1-10,14-20H,11H2,(H,26,30)

InChI Key

YGFJFPYQZCZNIH-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=CC=C5)SC6=C(C3C7=CC=CC=C7)SC(=O)N6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.